molecular formula C20H21FN4O4S2 B2551636 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-07-9

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2551636
CAS No.: 851980-07-9
M. Wt: 464.53
InChI Key: SJAHYYLESDQJSH-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C20H21FN4O4S2 and its molecular weight is 464.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel compounds with potential antimicrobial activity has been a significant area of research involving similar chemical structures. For example, the synthesis of various fluoro-substituted sulphonamide benzothiazole compounds, including thiazole and morpholine derivatives, has been explored for antimicrobial screening. These compounds are synthesized hoping to achieve potent biodynamic agents due to the known pharmacological potentials of benzothiazoles and sulphonamide compounds, which include antimicrobial activities (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Antimicrobial Activity

The antimicrobial potency of novel compounds, including sulfonamides and carbamates derived from similar chemical structures, has been investigated through screening against bacterial and fungal strains. These studies aim to discover compounds with good to potent antimicrobial activity, highlighting the potential of these novel compounds in addressing microbial resistance and infection treatment (Janakiramudu et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the affinity and orientation of synthesized compounds at the active enzyme sites, particularly for enzymes involved in microbial growth inhibition. These studies help in understanding the potential antimicrobial activity of the synthesized compounds at a molecular level, providing insights into their mechanism of action and enhancing the development of more effective antimicrobial agents (Janakiramudu et al., 2017).

Photophysical Properties and ESIPT Process

Research on the modulation of the Excited-State Intramolecular Proton Transfer (ESIPT) process in dimers based on similar chemical structures has been conducted to assess the influence of the bridge on photophysical properties. These studies explore the potential of such compounds in developing fluorescent probes or materials with specific optical properties (Heyer, Massue, & Ulrich, 2017).

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)16-6-3-14(4-7-16)19(26)23-24-20-22-17-8-5-15(21)9-18(17)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHYYLESDQJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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